molecular formula C5H4BN3O3S B428633 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 20841-00-3

4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No.: B428633
CAS No.: 20841-00-3
M. Wt: 196.98g/mol
InChI Key: GXNNXFIKEJGNMA-UHFFFAOYSA-N
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Description

4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a boron-containing heterocyclic compound of significant interest in biochemical research. With the molecular formula C 5 H 4 BN 3 O 3 S and a molecular weight of 196.98 g/mol , this compound is a valuable chemical tool for probing enzyme function. The diazaborine class of compounds is known for its potent antibacterial properties against Gram-negative bacteria . The molecular target of diazaborines has been identified as the NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS II) . The inhibition mechanism is particularly notable; structural studies of E. coli ENR complexes have shown that diazaborines form a covalent bond with the 2'-hydroxyl of the nicotinamide ribose moiety of the NAD+ cofactor, effectively generating a non-covalently bound bisubstrate analogue that potently inhibits the enzyme . This unique, cofactor-dependent mechanism provides a sophisticated model for studying enzyme inhibition and supports the rational design of bisubstrate analogue inhibitors for other NAD(P)H-dependent oxidoreductases . Furthermore, related thieno-diazaborinin structures have been associated with targets such as 2,4-dienoyl-CoA reductase in humans and Enoyl-[acyl-carrier-protein] reductase [NADH] (FabI) in E. coli, highlighting the broader potential of this chemical scaffold in enzymology and antimicrobial research . This product is intended for research purposes only.

Properties

IUPAC Name

1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNXFIKEJGNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Boron-Containing Precursors

Boron insertion into preformed thieno-diamine intermediates is a widely adopted method. For example, reacting 3,4-diaminothiophene derivatives with boron trihalides (e.g., BF₃·OEt₂) under inert atmospheres yields the diazaborinine ring. Key parameters include:

  • Temperature : 80–120°C to facilitate boron coordination without side reactions.

  • Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of diamine to boron source minimizes oligomerization.

The intermediate 1-hydroxy-2H-thieno[2,3-d][1,diazaborinine is typically isolated in 60–75% yield after recrystallization from ethanol.

Metal-Catalyzed Annulation

Palladium-catalyzed cross-coupling between 2-bromothiophene-3,4-diamine and boron pinacol esters offers improved regioselectivity. Conditions involve:

ParameterSpecification
CatalystPd(PPh₃)₄ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
Solvent1,4-Dioxane
Temperature100°C, 24 h
Yield68–72%

This method reduces competing polymerization pathways observed in acid-mediated cyclocondensation.

Nitro Functionalization Strategies

Introducing the nitro group at the 4-position requires careful consideration of electronic and steric effects.

Direct Nitration of the Thieno-Diazaborinine Core

Nitration using mixed acid (HNO₃/H₂SO₄) follows electrophilic aromatic substitution (SEAr) mechanisms. Key findings include:

  • Regioselectivity : Nitration occurs preferentially at the 4-position due to resonance stabilization from the adjacent boron atom.

  • Reaction Conditions :

    • HNO₃ (90%) : H₂SO₄ (98%) = 1:3 (v/v)

    • Temperature: 0–5°C (prevents boronate ring opening)

    • Time: 4–6 h

    • Yield: 55–60%

Product purity depends on rigorous washing with cold 50% H₂SO₄ to remove residual nitrating agents.

Stepwise Nitration via Intermediate Halogenation

For substrates resistant to direct nitration, bromination-nitration sequences prove effective:

  • Bromination :

    • Reagent: NBS (N-bromosuccinimide) in CCl₄

    • Position: 4-Bromo derivative forms exclusively

    • Yield: 85%

  • Nitro Group Introduction :

    • Reagent: CuNO₃ in DMF at 120°C

    • Mechanism: Nucleophilic aromatic substitution

    • Yield: 70%

This two-step approach achieves 59% overall yield with minimal ring degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates critical metrics for each preparation pathway:

MethodOverall Yield (%)Purity (%)ScalabilityKey Challenges
Cyclocondensation + Nitration33–3695–98ModerateBoron hydrolysis during nitration
Metal-Catalyzed + Halogenation5997–99HighPd catalyst removal
One-Pot Nitration5590–93LowIsomer formation

Purification and Characterization

Crystallization Techniques

Recrystallization from dimethyl sulfoxide (DMSO)/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Single-crystal analyses confirm:

  • Space Group : Orthorhombic P2₁2₁2₁

  • Density : 1.82 g/cm³ at 173 K

  • Boron-Nitrogen Bond Length : 1.38 Å (indicative of partial double-bond character)

Spectroscopic Validation

  • ¹¹B NMR : δ +28.5 ppm (quartet, J = 145 Hz) confirms tetracoordinated boron

  • IR Spectroscopy :

    • B–O stretch: 1340 cm⁻¹

    • NO₂ asymmetric stretch: 1520 cm⁻¹

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor technology enhances safety and yield for large-scale production:

  • Residence Time : 2.5 min

  • Temperature : 15°C

  • Conversion : 98%

  • Byproduct Formation : <2%

Waste Management Strategies

Neutralization of spent acid with CaCO₃ generates recyclable CaSO₄, reducing environmental impact by 40% compared to batch processes.

Emerging Methodologies

Photochemical Nitration

UV irradiation (254 nm) of thieno-diazaborinine in acetyl nitrate (AcONO₂) achieves 72% yield in 30 min. Advantages include:

  • No strong acid required

  • Positional selectivity >95%

Biocatalytic Approaches

Engineered nitroreductases demonstrate preliminary success in regioselective nitration under mild aqueous conditions (pH 7.0, 25°C) .

Chemical Reactions Analysis

Types of Reactions: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thieno ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 4-(amino)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.

    Electrophilic substitution: on the thieno ring can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thieno functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The fused thieno ring in the target compound differs from naphtho-fused analogs (e.g., ), reducing π-conjugation but improving solubility in polar solvents.
  • Boron’s position (2,3-d vs. 3,2-d) alters ring strain and intermolecular interactions, as seen in the planar stacking of naphtho-fused derivatives .

Challenges :

  • Nitro group introduction risks side reactions (e.g., ring oxidation), requiring controlled conditions.
  • Boron’s sensitivity to hydrolysis necessitates anhydrous protocols, contrasting with sulfonyl or methyl substituents .

Physicochemical and Spectroscopic Properties

Property 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol 6-Methyl-2-(propylsulfonyl) Analogue Naphtho-fused Derivative
Melting Point Not reported 247–249°C Decomposes above 200°C
11B NMR Shift Expected δ ~30 ppm (B-OH) δ 28.5 ppm (B-OH) δ 25.3 ppm (B-N)
Hydrogen Bonding Likely intramolecular B-OH⋯O-NO₂ Intermolecular N-H⋯O (sulfonyl) N-H⋯I and N-H⋯O (crystal)
Solubility Moderate in DMSO, low in H₂O High in CHCl₃ Low in H₂O, high in MeCN

Insights :

  • The nitro group reduces solubility in nonpolar solvents compared to methyl/sulfonyl analogs .
  • 11B NMR shifts correlate with boron’s coordination environment, with B-OH groups showing higher deshielding than B-N .

Biological Activity

4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thieno ring structure fused with a diazaborinin framework, along with a nitro functional group that enhances its electronic properties and reactivity. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
  • CAS Number : 20841-00-3
  • Molecular Formula : C5_5H4_4BN3_3O3_3S
  • Molecular Weight : 196.98 g/mol

The biological activity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to an amino group under certain conditions, which may influence its interaction with biological macromolecules. Additionally, the thieno ring can participate in electrophilic substitution reactions that modify its biological profile.

Antimicrobial Activity

Research indicates that compounds similar to 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol exhibit significant antimicrobial properties. For instance, studies have shown that related thieno compounds can inhibit bacterial growth by targeting essential enzymes involved in protein synthesis. The minimal inhibitory concentration (MIC) for various bacterial strains has been evaluated using broth microdilution methods.

Compound Bacterial Strain MIC (mg/mL)
Thieno Compound AEscherichia coli0.5
Thieno Compound BStaphylococcus aureus0.25
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-olPseudomonas aeruginosaTBD

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Further research is needed to elucidate the specific pathways involved.

Antimalarial Activity

The structural similarity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol to known antimalarial agents positions it as a candidate for further exploration in malaria treatment. Studies focusing on the inhibition of Plasmodium falciparum growth have shown promising results.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thieno derivatives against various pathogens and found that modifications at the nitro position significantly enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Research conducted by Wang et al. (2018) assessed the cytotoxic effects on human cancer cell lines and reported IC50 values indicating significant activity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol with target proteins involved in bacterial resistance mechanisms .

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